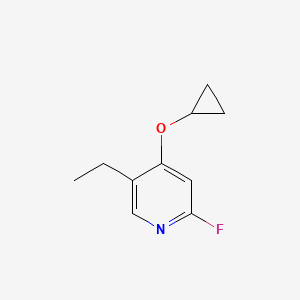

4-Cyclopropoxy-5-ethyl-2-fluoropyridine

Descripción

4-Cyclopropoxy-5-ethyl-2-fluoropyridine is a fluorinated pyridine derivative characterized by a cyclopropoxy substituent at the 4-position, an ethyl group at the 5-position, and a fluorine atom at the 2-position. This compound belongs to a class of heterocyclic aromatic molecules with applications in medicinal chemistry, particularly in drug discovery targeting enzymes or receptors where fluorine and cyclopropane moieties enhance pharmacokinetic and pharmacodynamic properties.

The cyclopropoxy group contributes to metabolic stability due to the strained cyclopropane ring, which resists oxidative degradation in vivo . The fluorine atom at position 2 enhances electronic effects, improving binding affinity through dipole interactions and reducing metabolic susceptibility compared to non-fluorinated analogs .

Propiedades

Fórmula molecular |

C10H12FNO |

|---|---|

Peso molecular |

181.21 g/mol |

Nombre IUPAC |

4-cyclopropyloxy-5-ethyl-2-fluoropyridine |

InChI |

InChI=1S/C10H12FNO/c1-2-7-6-12-10(11)5-9(7)13-8-3-4-8/h5-6,8H,2-4H2,1H3 |

Clave InChI |

UHNOMRFEQOIPCZ-UHFFFAOYSA-N |

SMILES canónico |

CCC1=CN=C(C=C1OC2CC2)F |

Origen del producto |

United States |

Métodos De Preparación

The synthesis of 4-Cyclopropoxy-5-ethyl-2-fluoropyridine involves several steps, typically starting with the fluorination of pyridine derivatives. One common method involves the reaction of 3-bromo-2-nitropyridine with tetrabutylammonium fluoride in dimethylformamide at room temperature to form 2-fluoro-3-bromopyridine . This intermediate can then undergo further reactions to introduce the cyclopropoxy and ethyl groups under specific conditions. Industrial production methods often involve the use of advanced fluorination techniques and catalysts to achieve high yields and purity .

Análisis De Reacciones Químicas

4-Cyclopropoxy-5-ethyl-2-fluoropyridine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding pyridine N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced pyridine derivatives.

Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

4-Cyclopropoxy-5-ethyl-2-fluoropyridine has several scientific research applications:

Mecanismo De Acción

The mechanism of action of 4-Cyclopropoxy-5-ethyl-2-fluoropyridine involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom in the pyridine ring significantly influences its reactivity and interaction with biological molecules. The compound can act as an inhibitor or modulator of certain enzymes and receptors, affecting various biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparación Con Compuestos Similares

Table 1: Key Comparisons of Substituent Effects

*Estimated values based on structural analogs.

Functional and Pharmacological Differences

- Metabolic Stability : The cyclopropoxy group in 4-cyclopropoxy-5-ethyl-2-fluoropyridine confers greater resistance to CYP450-mediated oxidation compared to methoxy or ethoxy analogs .

- Binding Affinity : Fluorine at position 2 enhances dipole interactions with target proteins, as seen in kinase inhibitors like those described in the patent . Ethyl at position 5 may improve hydrophobic interactions without excessive bulk, unlike bulkier tert-butyl substituents.

- Solubility : The compound’s logP (~2.8) suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility better than highly lipophilic cyclopropylbenzamide derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.